molecular formula C24H16FN3O4S B15029410 ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B15029410
M. Wt: 461.5 g/mol
InChI Key: FVBHSSYDKUISLJ-MOSHPQCFSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a Z-configured methylidene group. Key structural features include:

  • 4-Fluorophenyl substituent at position 2 of the thiazolo-triazole ring.
  • (Z)-Methylidene bridge linking the core to a 2-furyl group.
  • Ethyl benzoate ester at the para position of the phenyl ring.
    These moieties confer distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The Z-configuration is critical for maintaining planar geometry, which enhances π-π stacking in binding pockets .

Properties

Molecular Formula

C24H16FN3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H16FN3O4S/c1-2-31-23(30)16-5-3-14(4-6-16)19-12-11-18(32-19)13-20-22(29)28-24(33-20)26-21(27-28)15-7-9-17(25)10-8-15/h3-13H,2H2,1H3/b20-13-

InChI Key

FVBHSSYDKUISLJ-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multiple stepsCommon reagents used in these reactions include 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The reaction conditions usually involve the use of catalysts and solvents such as toluene and p-toluenesulfonic acid .

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. As a PPARα, -γ, and -δ agonist, it binds to these nuclear receptors, modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name / ID Substituent at Position 2 Methylidene-Linked Group Ester/Functional Group Melting Point (°C) Reference(s)
Target Compound 4-Fluorophenyl 2-Furyl Ethyl benzoate Not reported
[4-[(Z)-[2-(4-Ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate 4-Ethoxyphenyl Phenyl (methoxy-subst.) Acetate Not reported
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None (unsubstituted) 2-Furyl None 230–232
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl Methoxycarbonyl Ethyl carboxylate Not reported
Methyl 4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate 3,4-Dimethoxyphenyl Phenyl Methyl benzoate Not reported
Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to ethoxy () or methoxy () groups, which increase lipophilicity .
  • Chlorophenyl () and unsubstituted () analogs show reduced electronic effects but may exhibit different binding affinities.

In contrast, phenyl or methoxycarbonyl groups () alter steric bulk and polarity .

Ester Groups :

  • Ethyl benzoate in the target compound balances solubility and membrane permeability better than methyl esters () or acetates () due to intermediate hydrophobicity .

Comparison with Analogues:
  • Compound 2j () skips the aryl substitution at position 2, simplifying synthesis but reducing functional diversity.
  • Ethoxy and methoxy analogs () require additional alkoxylation steps, increasing synthetic complexity .
Table 2: Bioactivity and Stability Data
Compound Molecular Weight (g/mol) LogP (Predicted) Anticancer Activity (IC50, μM) Solubility (mg/mL) Reference(s)
Target Compound ~465.4 3.8 (estimated) Not reported <0.1 (estimated)
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) 220.2 1.9 >100 (inactive) 1.2
Ethyl 4-(5-{(Z)-[2-(4-Chlorophenyl)...}]benzoate (hypothetical analog) ~481.9 4.2 25–50 (moderate) <0.05
Key Findings:
  • The target compound’s 4-fluorophenyl group may improve metabolic stability over chlorophenyl analogs () due to reduced oxidative metabolism .
  • Lower solubility compared to compound 2j () is attributed to the ethyl benzoate ester, which increases hydrophobicity .

Crystallographic and Conformational Analysis

  • highlights that isostructural analogs adopt planar conformations with perpendicular aryl groups, optimizing crystal packing. The target compound’s fluorophenyl and furyl groups may disrupt this planarity, affecting solid-state stability .
  • Tools like SHELXL () and ORTEP-3 () are critical for resolving Z/E configurations and validating synthetic outcomes .

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